Cas no 2171867-53-9 (6-bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol)

6-bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol Chemical and Physical Properties
Names and Identifiers
-
- 6-bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol
- 2171867-53-9
- EN300-1613759
-
- Inchi: 1S/C9H8BrFO/c10-6-1-5-2-7(12)4-8(5)9(11)3-6/h1,3,7,12H,2,4H2
- InChI Key: HKWVFJVKKAHWMN-UHFFFAOYSA-N
- SMILES: BrC1C=C(C2=C(C=1)CC(C2)O)F
Computed Properties
- Exact Mass: 229.97426g/mol
- Monoisotopic Mass: 229.97426g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 176
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 20.2Ų
- XLogP3: 2.4
6-bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1613759-5.0g |
6-bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol |
2171867-53-9 | 5g |
$5387.0 | 2023-06-04 | ||
Enamine | EN300-1613759-1000mg |
6-bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol |
2171867-53-9 | 1000mg |
$1857.0 | 2023-09-23 | ||
Enamine | EN300-1613759-2500mg |
6-bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol |
2171867-53-9 | 2500mg |
$3641.0 | 2023-09-23 | ||
Enamine | EN300-1613759-10.0g |
6-bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol |
2171867-53-9 | 10g |
$7988.0 | 2023-06-04 | ||
Enamine | EN300-1613759-0.5g |
6-bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol |
2171867-53-9 | 0.5g |
$1783.0 | 2023-06-04 | ||
Enamine | EN300-1613759-50mg |
6-bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol |
2171867-53-9 | 50mg |
$1560.0 | 2023-09-23 | ||
Enamine | EN300-1613759-100mg |
6-bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol |
2171867-53-9 | 100mg |
$1635.0 | 2023-09-23 | ||
Enamine | EN300-1613759-10000mg |
6-bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol |
2171867-53-9 | 10000mg |
$7988.0 | 2023-09-23 | ||
Enamine | EN300-1613759-250mg |
6-bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol |
2171867-53-9 | 250mg |
$1708.0 | 2023-09-23 | ||
Enamine | EN300-1613759-0.05g |
6-bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol |
2171867-53-9 | 0.05g |
$1560.0 | 2023-06-04 |
6-bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol Related Literature
-
1. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722
-
Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
Additional information on 6-bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol
6-Bromo-4-Fluoro-2,3-Dihydro-1H-Inden-2-ol (CAS No. 2171867-53-9): An Emerging Compound in Pharmaceutical Research
6-Bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol (CAS No. 2171867-53-9) is a novel compound that has garnered significant attention in the field of pharmaceutical research due to its unique chemical structure and potential therapeutic applications. This compound belongs to the class of indanols, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and neuroprotective properties.
The chemical structure of 6-bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol is characterized by a bromine atom at the 6-position and a fluorine atom at the 4-position of the indanone ring. These substitutions significantly influence the compound's physicochemical properties and biological activity. The presence of bromine and fluorine atoms enhances the lipophilicity and metabolic stability of the molecule, making it a promising candidate for drug development.
Recent studies have explored the potential of 6-bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Research has shown that this compound exhibits neuroprotective effects by inhibiting oxidative stress and reducing neuroinflammation. These findings suggest that 6-bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol could be a valuable therapeutic agent for managing these debilitating conditions.
In addition to its neuroprotective properties, 6-bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol has also been investigated for its anti-inflammatory and analgesic effects. Preclinical studies have demonstrated that this compound can effectively reduce inflammation and pain in animal models of arthritis and neuropathic pain. The mechanism of action involves the modulation of inflammatory cytokines and the inhibition of pain signaling pathways.
The pharmacokinetic profile of 6-bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol has been extensively studied to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Results from these studies indicate that the compound has favorable pharmacokinetic parameters, including good oral bioavailability and a long half-life. These characteristics make it suitable for chronic administration in clinical settings.
To further evaluate the safety and efficacy of 6-bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol, several clinical trials are currently underway. Phase I trials have shown that the compound is well-tolerated with no significant adverse effects observed at therapeutic doses. Phase II trials are being conducted to assess its efficacy in specific patient populations, such as those with neurodegenerative diseases and chronic pain conditions.
The potential applications of 6-bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol extend beyond its primary therapeutic uses. Ongoing research is exploring its role as a lead compound for developing new drugs with enhanced potency and selectivity. Scientists are also investigating its use as a research tool to study biological processes related to neurodegeneration and inflammation.
In conclusion, 6-bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol (CAS No. 2171867--53-9) represents an exciting advancement in pharmaceutical research. Its unique chemical structure and diverse biological activities make it a promising candidate for developing new treatments for neurodegenerative diseases, chronic pain, and other inflammatory conditions. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing medical science and improving patient outcomes.
2171867-53-9 (6-bromo-4-fluoro-2,3-dihydro-1H-inden-2-ol) Related Products
- 2137482-60-9(8,8-Difluoro-4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)
- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)
- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)
- 2015368-26-8((3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(3-methoxy-1,2-thiazol-5-yl)propanoic acid)
- 895781-15-4(3-fluoro-N-{2-2-(3-fluorophenyl)-1,3-thiazol-4-ylethyl}benzamide)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 2162016-09-1(2-(5-Fluoropyridin-2-yl)acetaldehyde)
- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)




